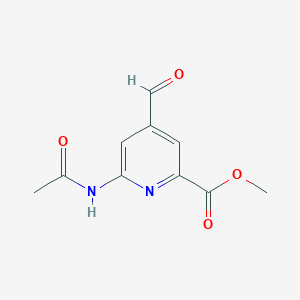
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate is a complex organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-amino-4-formylpyridine-2-carboxylic acid with acetic anhydride, followed by esterification with methanol under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reactions typically require specific conditions such as controlled temperatures, pH, and the presence of catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted amides .
Scientific Research Applications
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with functional groups such as formyl, acetylamino, and carboxylate groups . Examples include:
- 6-(Acetylamino)-4-formylpyridine-2-carboxylic acid
- Methyl 4-formylpyridine-2-carboxylate
- 6-Amino-4-formylpyridine-2-carboxylate
Uniqueness
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 6-acetamido-4-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-4-7(5-13)3-8(12-9)10(15)16-2/h3-5H,1-2H3,(H,11,12,14) |
InChI Key |
DBJUZNBMHLKVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















